Dibenzo-P-dioxin

描述

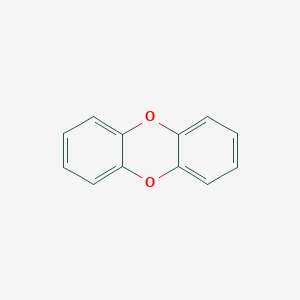

It consists of two benzene rings connected by a 1,4-dioxin ring, where the two oxygen atoms occupy opposite positions in the six-membered dioxin ring . This compound is a member of the dibenzodioxine family and is known for its stability and unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Dibenzo-P-dioxin can be synthesized through various methods. One common approach involves the reaction of catechols with 4,5-dichlorophthalonitrile to form oxanthrene-based phthalonitrile precursors . Another method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which react with unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) to produce oxanthrene derivatives .

Industrial Production Methods

Industrial production of oxanthrene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Abiotic Degradation

-

Thermal decomposition : Complete degradation occurs at 800°C within 21 seconds, forming CO₂, HCl, and chlorinated fragments .

-

Photolysis : UV irradiation cleaves ether bonds, yielding chlorophenols and quinones .

Biotic Degradation

-

Aerobic microbial pathways : Sphingomonas and Pseudomonas species metabolize low-chlorinated dioxins via angular dioxygenases, initiating ring cleavage .

-

Anaerobic reductive dechlorination : Higher-chlorinated congeners (e.g., octachlorothis compound) undergo sequential dechlorination in sediment environments .

Key Finding : Festuca arundinacea (tall fescue) enhances biodegradation in soil, reducing PCDD concentrations by 11–24% over 18 months (half-life: 2.5–5.8 years) .

Environmental Reactivity and Byproducts

-

Combustion byproducts : Poorly controlled incineration generates brominated dibenzofurans (PBDFs) alongside PCDDs .

-

Industrial byproducts : Chlorine bleaching of paper/textiles and production of pentachlorophenol yield trace PCDDs .

Structural Influence on Reactivity :

-

Chlorination at 2,3,7,8-positions increases stability and toxicity due to enhanced Ah receptor binding .

-

Octachlorothis compound exhibits low solubility (0.0017 mg/L) and high log K<sub>ow</sub> (8.2), limiting aqueous reactivity .

Analytical and Regulatory Implications

-

Detection : Gas chromatography with high-resolution mass spectrometry (HRMS) is standard for isomer-specific analysis .

-

Toxicity equivalency : 2,3,7,8-TCDD is the reference congener, with toxic equivalency factors (TEFs) assigned based on chlorination pattern .

Table 2. Physical-Chemical Properties Influencing Reactivity

| Property | Monochloro-Dioxin | Octachloro-Dioxin |

|---|---|---|

| Melting Point (°C) | 89–105.5 | 305 |

| Log K<sub>ow</sub> | 4.52–5.45 | 8.2 |

| Vapor Pressure (mm Hg) | 1.3 × 10⁻⁴ | 1.7 × 10⁻⁷ |

| Water Solubility (mg/L) | 0.278–0.417 | 0.0017 |

| Data from |

科学研究应用

Environmental Monitoring and Risk Assessment

1. Human Exposure Assessment Models

Dibenzo-P-dioxins are often studied using physiologically based pharmacokinetic (PBPK) models to evaluate human exposure risks. The U.S. Environmental Protection Agency (EPA) has developed models that simulate the absorption, distribution, and elimination of these compounds in humans. For instance, a recoded PBPK model was utilized to interpret human biomonitoring data related to dioxin exposure. This model can describe both acute and chronic exposures, making it a valuable tool for risk assessors .

2. Epidemiological Studies

Epidemiological research has linked exposure to dibenzo-P-dioxins with increased cancer mortality risk. A recent study indicated that even minor increases in concentrations of specific PCDDs could significantly elevate the likelihood of cancer-related deaths. For example, a 76% increase in the risk of death from any cause was associated with a log unit increase in 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin . Such findings underscore the importance of monitoring these compounds in populations potentially exposed through environmental or occupational channels.

Toxicological Research

3. Immunotoxicity Studies

Dibenzo-P-dioxins are known for their immunotoxic properties. Research has indicated that exposure can lead to immunosuppression and other adverse health effects. For instance, studies have shown that these compounds can disrupt immune system function and increase susceptibility to diseases . Understanding these effects is crucial for developing strategies to mitigate risks associated with exposure.

4. QSAR Models for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the toxicity of dibenzo-P-dioxins based on their chemical structure. These models help researchers understand how structural variations influence biological activity and toxicity levels . This predictive capability is essential for assessing new compounds and their potential environmental impacts.

Industrial Applications and Regulatory Framework

5. Regulatory Guidelines

While dibenzo-P-dioxins themselves do not have direct technological applications, they are critical in regulatory frameworks aimed at controlling emissions from industrial processes. For example, pulp and paper mills using chlorine bleaching processes must adhere to strict regulations regarding the concentration of dibenzo-P-dioxins in defoamer additives . These regulations help minimize environmental contamination and protect public health.

6. Environmental Remediation

Research into methods for remediating environments contaminated with dibenzo-P-dioxins is ongoing. Techniques such as bioremediation and advanced oxidation processes are being explored to degrade these persistent pollutants effectively . The development of such technologies is vital for restoring contaminated sites and reducing human exposure risks.

Case Studies

作用机制

The mechanism of action of oxanthrene involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions and influencing cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or as a therapeutic agent.

相似化合物的比较

Similar Compounds

Dibenzo-1,4-dioxin: A closely related compound with similar structural features.

Thianthrene: A sulfur analog of oxanthrene, where sulfur atoms replace the oxygen atoms in the dioxin ring.

Phenoxathiin: Another sulfur-containing analog with a similar polycyclic structure.

Uniqueness of Dibenzo-P-dioxin

This compound is unique due to its stability and versatility in undergoing various chemical reactions

生物活性

Dibenzo-P-dioxin, particularly its most toxic congener, 2,3,7,8-tetrachlorothis compound (TCDD), is a compound of significant concern due to its biological activity and associated health risks. This article explores the mechanisms of action, biological effects, and relevant case studies regarding this compound.

Aryl Hydrocarbon Receptor (AhR) Interaction

Dibenzo-P-dioxins exert their biological effects primarily through binding to the Aryl Hydrocarbon Receptor (AhR). This receptor is a ligand-activated transcription factor that mediates the expression of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. The binding initiates a cascade of cellular responses leading to altered gene expression, which can result in toxic effects such as hepatotoxicity and carcinogenicity .

Biological Pathways

The activation of AhR by dioxins leads to several downstream effects:

- Induction of cytochrome P450 enzymes.

- Alteration in cell differentiation and growth patterns.

- Disruption of endocrine function and immune responses .

Biological Effects

Dibenzo-P-dioxins are associated with a range of adverse health effects:

- Carcinogenicity : Epidemiological studies indicate an increased risk of various cancers, including soft tissue sarcoma and non-Hodgkin lymphoma, in populations exposed to dioxins .

- Reproductive Toxicity : Research shows that exposure to TCDD can lead to reproductive issues such as reduced sperm quality and developmental delays in offspring .

- Immunotoxicity : Dioxins can impair immune function, increasing susceptibility to infections and diseases .

Data Table: Summary of Biological Effects of this compound

Case Studies

Case Study 1: Occupational Exposure

A study involving 137 workers exposed to dioxin-like compounds revealed significant metabolic alterations linked to dioxin exposure. The research utilized untargeted metabolomics to profile endogenous metabolites, identifying pathways affected by dioxin exposure related to amino acids and lipid metabolism .

Case Study 2: Developmental Toxicity Study

A developmental toxicity study on rats exposed to TCDD highlighted that the most sensitive effect observed was a delay in puberty rather than changes in sperm quality. This finding underscores the complexity of dioxin's impact on reproductive health and development .

Research Findings

- Toxicokinetics : Dioxins have long half-lives in human tissues, with estimates ranging from 2.9 to 26.9 years. This prolonged presence raises concerns for chronic exposure and accumulation in body fat .

- Hormetic Effects : Some studies suggest that low doses may exhibit hormetic effects—where low-level exposure could potentially stimulate beneficial responses—though this area remains controversial .

- Environmental Impact : Dibenzo-P-dioxins are persistent environmental pollutants found primarily in soil and sediments near industrial sites. Their bioaccumulation in the food chain poses significant risks for human health through dietary intake .

属性

IUPAC Name |

dibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBOHOGPQUYFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020410 | |

| Record name | Dibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenzo-p-dioxin appears as white crystals or crystalline solid. (NTP, 1992), White solid; [CAMEO] White flakes; [MSDSonline] | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 0.901 mg/l @ 25 °C | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000413 [mmHg], 4.12x10-4 mm Hg at 25 °C | |

| Record name | Dibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

262-12-4 | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo[b,e][1,4]dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000262124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1B5KJ235I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

252 to 253 °F (NTP, 1992), 119 °C | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes oxanthrene derivatives interesting for antitumor drug development?

A1: Research indicates that polycyclic compounds containing the benzo[a]oxanthrene structure exhibit promising antitumor activity. [] This discovery has led to various structural modifications of these heterocycles to establish structure-activity relationships and enhance their antitumor properties.

Q2: How do oxanthrene derivatives exert their antitumor effects?

A2: While the exact mechanism is still under investigation, research suggests that these compounds may exert their effects through DNA intercalation. [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. Further studies exploring the specific interactions and downstream effects are necessary.

Q3: Can the optical properties of oxanthrene-containing molecules be manipulated?

A3: Yes, incorporating oxanthrene moieties, particularly in conjunction with crown ethers, allows for remarkable control over optical properties. For instance, in phthalocyanine-based complexes, attaching 15-crown-5-α-dibutoxyoxanthreno units not only enhances solubility but also shifts the Q band absorption to the near-infrared region. [] Furthermore, external stimuli like pH changes or cation binding can reversibly modify these properties, enabling switchable absorption and emission in the near-infrared range. []

Q4: Are there environmental concerns associated with oxanthrene derivatives?

A4: While not explicitly addressed in the provided papers, some studies suggest that dioxins, a group of organic compounds that includes derivatives of oxanthrene, can negatively impact human health and embryonic development. [] Therefore, careful consideration of the potential environmental impact and appropriate waste management strategies are crucial during the development and application of oxanthrene-containing compounds.

Q5: What synthetic strategies are employed to create macrodiscotic materials containing oxanthrene units?

A5: Two main strategies are employed. The first involves synthesizing molecules with a single, large discotic core based on oxanthrene. The second focuses on assembling rigid, planar macromolecules composed of interconnected discotic oxanthrene units. [] Both approaches aim to harness the self-ordering properties of these materials for potential applications in electronics and materials science.

Q6: How does the structure of oxanthrene derivatives impact their activity?

A6: Research highlights the importance of structure-activity relationships. For example, introducing hydroxyl or methoxy substituents to the tetracyclic benzodioxin system of certain oxanthrene derivatives influences their cytotoxic activity against leukemia cells. [] Modifications to the amine side chain through Heck and Sonogashira reactions on aryl triflates also impact their activity. [] These findings underscore the potential for fine-tuning the biological activity of these compounds through targeted structural changes.

Q7: What analytical techniques are crucial for studying oxanthrene derivatives?

A7: Various analytical techniques are employed to characterize and quantify these compounds. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for identifying organic impurities in synthesized oxanthrene derivatives. [] These techniques provide valuable insights into the reaction products and potential side reactions during synthesis. Additionally, density functional theory (DFT) calculations offer a theoretical understanding of the electronic structure and spectroscopic properties of these compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。